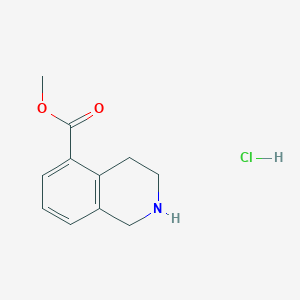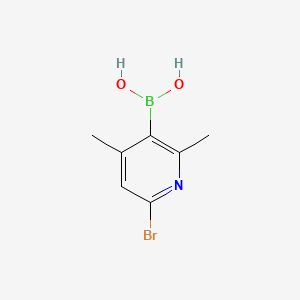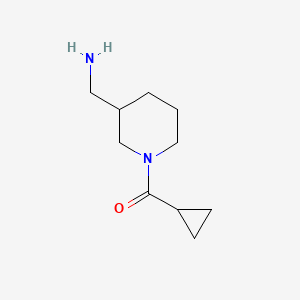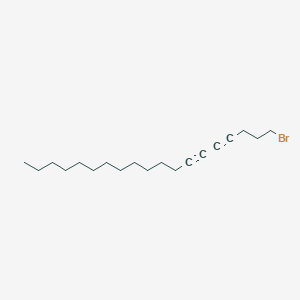
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Descripción general
Descripción
The compound “5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Applications
The structural motif of imidazole and indole, which are present in the compound, has been associated with antiviral and antibacterial properties . Derivatives of these heterocycles have been reported to show inhibitory activity against a range of viruses and bacteria, making them potential candidates for the development of new antimicrobial agents.
Anti-inflammatory and Anticancer Activities
Compounds containing an imidazole ring have been studied for their anti-inflammatory and anticancer activities . The nitrophenyl group, in particular, could be modified to enhance these properties, offering a pathway for the development of novel therapeutic agents targeting inflammation and cancer cell proliferation.
Pharmacological Significance
In pharmacology, the imidazole ring is a core structure in many drugs due to its versatile chemical and biological properties . It’s involved in drugs with a wide range of activities, including antifungal, antihelmintic, and gastroprotective effects. This compound could serve as a precursor for synthesizing new pharmacologically active molecules.
Material Science Applications
The nitro group in the compound’s structure can be utilized in material science, particularly in the synthesis of organic semiconductors and dyes . The electron-withdrawing nature of the nitro group can alter the electronic properties of materials, which is valuable in creating components for electronic devices.
Environmental Science Relevance
Derivatives of imidazole and indole have been explored for environmental applications, such as the degradation of pollutants . The compound could be investigated for its potential use in environmental remediation processes, possibly aiding in the breakdown of toxic substances.
Biochemical Research
In biochemistry, the imidazole ring is part of the side chain of the amino acid histidine, which plays a crucial role in enzyme catalysis . Studying this compound could provide insights into the biochemical processes involving histidine and its derivatives, contributing to our understanding of enzyme function and design.
Propiedades
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFSQDBSMKXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)





